molecular formula C22H24Cl2N2O5S B6103386 6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Cat. No.: B6103386
M. Wt: 499.4 g/mol
InChI Key: XWIOSDLWPCMRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various substituents such as butyl, ethyl, amino, dichlorophenyl, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then fused with a pyridine ringThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents, altering the compound’s chemical properties .

Scientific Research Applications

6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-BUTYL 8-ETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-O-butyl 8-O-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O5S/c1-4-6-9-31-21(28)16-15(13-8-7-12(23)10-14(13)24)17(22(29)30-5-2)20-26(18(16)25)19(27)11(3)32-20/h7-8,10-11,15H,4-6,9,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOSDLWPCMRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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